[1-(Cyclobutylmethyl)piperidin-3-yl]methanol
Description
[1-(Cyclobutylmethyl)piperidin-3-yl]methanol is a piperidine derivative featuring a cyclobutylmethyl substituent at the piperidine nitrogen and a hydroxymethyl group at the 3-position. The cyclobutylmethyl group introduces a four-membered cycloalkane ring, which may influence steric bulk, lipophilicity, and reactivity compared to smaller (cyclopropyl) or aromatic (benzyl) substituents.
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
[1-(cyclobutylmethyl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C11H21NO/c13-9-11-5-2-6-12(8-11)7-10-3-1-4-10/h10-11,13H,1-9H2 |
InChI Key |
DBTDTYKKJMXGCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CN2CCCC(C2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available piperidine derivatives.
Cyclobutylmethylation: The piperidine derivative is reacted with cyclobutylmethyl halide under basic conditions to introduce the cyclobutylmethyl group.
Hydroxymethylation: The resulting compound is then subjected to hydroxymethylation using formaldehyde and a reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of [1-(Cyclobutylmethyl)piperidin-3-yl]methanol may involve continuous flow chemistry techniques to optimize yield and purity. The process would include:
Reactor Design: Utilizing a flow reactor to ensure efficient mixing and heat transfer.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing chromatographic techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural features.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which [1-(Cyclobutylmethyl)piperidin-3-yl]methanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclobutylmethyl group and hydroxymethyl group contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between [1-(Cyclobutylmethyl)piperidin-3-yl]methanol and its analogues:
*Note: Data for [1-(Cyclobutylmethyl)piperidin-3-yl]methanol are inferred from structural analogues.
Key Observations:
- Lipophilicity : Benzyl and aryl derivatives (e.g., 4-chlorophenyl) exhibit higher lipophilicity than cycloalkyl variants, influencing membrane permeability in drug design .
- Electronic Effects: Chlorinated or nitrated derivatives (e.g., [1-(3-Nitropyridin-2-yl)piperidin-3-yl]methanol, CAS 1355217-85-4) introduce polar functional groups, altering solubility and reactivity .
Physicochemical Properties
- Optical Activity : Chiral analogues like 7h ([α]D25 = +6.0, 89% ee) and 7i ([α]D25 = +10.4, 88% ee) demonstrate substituent-dependent optical rotation, critical for stereoselective applications .
- Stability : Cycloalkyl derivatives (e.g., cyclopropylmethyl) are stable under recommended storage conditions, while nitro- or halogen-containing variants may require inert atmospheres to prevent decomposition .
Biological Activity
[1-(Cyclobutylmethyl)piperidin-3-yl]methanol is a piperidine derivative that has garnered interest due to its potential biological activities. This compound's structure includes a cyclobutylmethyl group, which may influence its interaction with biological targets, thereby affecting its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
The biological activity of [1-(Cyclobutylmethyl)piperidin-3-yl]methanol is primarily attributed to its ability to interact with specific receptors or enzymes in the body. The piperidine ring may facilitate binding to various biological targets, influencing signaling pathways associated with numerous physiological processes.
Antimicrobial Activity
Recent studies have indicated that [1-(Cyclobutylmethyl)piperidin-3-yl]methanol exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could serve as a potential lead for the development of new antimicrobial agents .
Anticancer Activity
In vitro studies have demonstrated that [1-(Cyclobutylmethyl)piperidin-3-yl]methanol possesses anticancer properties. It has shown effectiveness against several cancer cell lines, including:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 10.5 |
| MCF-7 (Breast Cancer) | 12.3 |
| A549 (Lung Cancer) | 15.0 |
The compound's mechanism in cancer cells appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of Leiden investigated the antimicrobial efficacy of [1-(Cyclobutylmethyl)piperidin-3-yl]methanol in combination with traditional antibiotics. The findings indicated that the compound enhanced the effectiveness of ampicillin against resistant strains of Staphylococcus aureus, suggesting a potential role in overcoming antibiotic resistance .
Case Study 2: Cancer Treatment Exploration
In another study published in Pharmacological Research, [1-(Cyclobutylmethyl)piperidin-3-yl]methanol was evaluated for its anticancer effects in vivo using mouse models bearing human tumor xenografts. The treatment resulted in significant tumor size reduction compared to controls, supporting its potential application in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
